N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide
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Overview
Description
N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of an azetidine ring, a furan ring, and an acetamide group, making it a unique structure in the realm of organic chemistry .
Preparation Methods
The synthesis of N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide typically involves the following steps :
Starting Material: The synthesis begins with (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one.
Horner–Wadsworth–Emmons Reaction: This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the intermediate.
Aza-Michael Addition: The intermediate undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Chemical Reactions Analysis
N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways . The compound’s azetidine ring and furan ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression.
Comparison with Similar Compounds
N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide can be compared with other similar compounds, such as :
N-Boc-azetidin-3-one: A precursor in the synthesis of the target compound.
Methyl 2-(azetidin-3-ylidene)acetate: Another intermediate used in similar synthetic routes.
3-(Acetoxymethyl)azetidines: Functionalized azetidines with similar structural features.
The uniqueness of this compound lies in its combination of the azetidine ring, furan ring, and acetamide group, which imparts distinct chemical and biological properties.
Biological Activity
N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a unique azetidine ring substituted with a formylfuran moiety. This structure contributes to its potential interactions with various biological targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases, similar to other acetamide derivatives that have shown kinase inhibition properties .
- Antioxidant Activity : Preliminary studies suggest that derivatives of acetamides exhibit antioxidant properties, which may extend to this compound as well .
Antioxidant Activity
Research indicates that acetamide derivatives can scavenge free radicals and reduce oxidative stress. For instance, compounds similar to this compound demonstrated significant antioxidant activity in vitro, as measured by the ABTS radical scavenging assay .
Compound ID | LD50 (ppm) | Antioxidant Activity |
---|---|---|
40006 | 3.0443 | High |
40007 | 10.6444 | Moderate |
Cytotoxicity
In a study evaluating cytotoxic effects on J774.A1 macrophage cells, this compound and related compounds did not exhibit cytotoxicity at concentrations tested (0.1–10 µM), indicating a favorable safety profile for further development .
Study on Antioxidant Activity
A study focused on the synthesis and evaluation of acetamide derivatives highlighted the compound's potential in reducing nitric oxide production in LPS-stimulated macrophages. The addition of graded concentrations significantly reduced NO levels, suggesting anti-inflammatory properties alongside antioxidant effects .
Kinase Inhibition Potential
Similar compounds have been evaluated for their ability to inhibit various kinases involved in cancer progression. While specific data on this compound is limited, its structural similarity to known kinase inhibitors suggests it may possess similar inhibitory effects .
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
N-[1-(5-formylfuran-2-yl)azetidin-3-yl]acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-7(14)11-8-4-12(5-8)10-3-2-9(6-13)15-10/h2-3,6,8H,4-5H2,1H3,(H,11,14) |
InChI Key |
BFGQLCPNTGIEBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CN(C1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
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